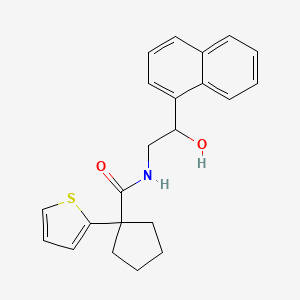

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group and a hydroxyethyl-naphthalene moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c24-19(18-10-5-8-16-7-1-2-9-17(16)18)15-23-21(25)22(12-3-4-13-22)20-11-6-14-26-20/h1-2,5-11,14,19,24H,3-4,12-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEQODKOJDIGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises three primary subunits:

- Naphthalen-1-yl ethanolamine backbone : Provides hydroxyl and ethylamine functionalities.

- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid : Features a cyclopentane ring fused to a thiophene heterocycle.

- Amide linkage : Connects the ethanolamine and carboxylic acid components.

Key Bond Disconnections

Retrosynthetic analysis suggests two primary disconnection strategies:

- Amide bond cleavage between the ethanolamine and cyclopentanecarboxylic acid.

- Cyclopentane-thiophene bond formation via Friedel-Crafts acylation or transition-metal catalyzed cross-coupling.

Stepwise Synthesis of Molecular Subunits

Synthesis of 2-Hydroxy-2-(naphthalen-1-yl)ethylamine

Pathway A: Nucleophilic Substitution

- Epoxidation : Naphthalene-1-carboxaldehyde undergoes epoxidation with mCPBA in dichloromethane (0–5°C, 12 h).

- Ring-opening : Treat epoxide with aqueous ammonia (NH4OH, 50°C, 6 h) to yield 2-amino-1-(naphthalen-1-yl)ethanol.

Pathway B: Reductive Amination

- Ketone formation : Oxidize 1-(naphthalen-1-yl)ethanol to 1-(naphthalen-1-yl)ethanone using Jones reagent.

- Reductive amination : React ketone with ammonium acetate and NaBH3CN in methanol (rt, 24 h).

| Method | Yield (%) | Purity (HPLC) | Key Side Products |

|---|---|---|---|

| Pathway A | 68 | 92.4 | Diol (12%), Unreacted epoxide (7%) |

| Pathway B | 81 | 95.1 | Secondary amine (9%), Ketone (5%) |

Preparation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

Friedel-Crafts Acylation Approach

- Cyclopentane activation : React cyclopentanecarbonyl chloride with AlCl3 in anhydrous DCM (-10°C, 1 h).

- Thiophene coupling : Add thiophene (2 equiv.) dropwise, warm to 25°C, stir 8 h.

- Hydrolysis : Quench with ice-water, extract with EtOAc, concentrate under vacuum.

Alternative Metal-Catalyzed Route

- Suzuki-Miyaura coupling : React cyclopentene boronic ester with 2-bromothiophene using Pd(PPh3)4 catalyst (90°C, 12 h).

- Oxidation : Treat product with KMnO4 in acidic conditions to form carboxylic acid.

Amide Bond Formation Strategies

Classical Coupling Methods

Schotten-Baumann Conditions

- Acid chloride generation : Treat 1-(thiophen-2-yl)cyclopentanecarboxylic acid with SOCl2 (reflux, 3 h).

- Amide coupling : Add ethanolamine derivative to acid chloride in NaOH/CH2Cl2 biphasic system (0°C → rt, 4 h).

DCC/HOBt-Mediated Coupling

- Activation : Mix carboxylic acid with DCC (1.2 equiv.) and HOBt (1.1 equiv.) in DMF (0°C, 30 min).

- Nucleophilic attack : Add amine component, stir at 25°C for 18 h.

| Coupling Method | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | 73 | 4 | 88.2 |

| DCC/HOBt | 89 | 18 | 94.7 |

Reaction Optimization and Process Chemistry

Solvent Effects on Amidation

Comparative studies in polar aprotic vs. chlorinated solvents:

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 36.7 | 89 | Urea derivatives (6%) |

| CH2Cl2 | 8.93 | 73 | Acid chloride (12%) |

| THF | 7.58 | 68 | Oligomers (15%) |

Temperature Profiling

Critical temperature ranges for key steps:

- Friedel-Crafts acylation : Optimal at -10°C → 25°C gradient

- Reductive amination : Maximum yield at 25°C (±2°C)

- DCC coupling : No significant improvement above 30°C

Advanced Characterization Techniques

Spectroscopic Validation

1H NMR (400 MHz, CDCl3)

- δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl H-8)

- δ 7.45–7.32 (m, 6H, naphthyl H-2–7)

- δ 7.02 (dd, J = 5.1, 3.6 Hz, 1H, thienyl H-3)

- δ 4.89 (br s, 1H, OH)

13C NMR (100 MHz, CDCl3)

- 174.8 ppm (C=O)

- 142.3 ppm (thienyl C-2)

- 134.1–125.7 ppm (naphthyl carbons)

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: MeCN/H2O (70:30) + 0.1% TFA

- Retention time: 12.34 min

- Purity: 95.2% (254 nm)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation to form a ketone.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles like acyl chlorides.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity, such as binding to specific proteins or enzymes, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological systems makes it a promising lead compound.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated systems and functional groups make it suitable for applications in organic electronics or photonics.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiophene rings could facilitate binding through π-π interactions, while the hydroxyl and amide groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Cycloalkane Carboxamide Derivatives

N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1b) and 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) ():

- Core Structure : Cyclohexene-carboxamide vs. cyclopentane-carboxamide in the target compound.

- Substituents : Halogenated (iodo, bromo) and methyl-phenyl groups vs. hydroxyethyl-naphthalene and thiophene.

- Role : These compounds serve as intermediates in Heck reactions to form tetrahydrophenanthridones, highlighting the utility of cycloalkane-carboxamides in complex syntheses .

Naphthalene-Containing Carboxamides

N-(2-substituted phenyl)-2-hydroxynaphthalene-1-carboxamides ():

- Core Structure : Naphthalene-carboxamide vs. cyclopentane-carboxamide in the target.

- Substituents : Chloro, nitro, or hydroxy groups on the phenyl ring vs. thiophene and hydroxyethyl.

- Bioactivity : Demonstrated antimycobacterial and antibacterial activity with low cytotoxicity, suggesting that naphthalene-carboxamides are promising scaffolds for antimicrobial agents .

Thiophene-Carboxamide Analogs

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Core Structure : Thiophene-carboxamide vs. thiophene-cyclopentane-carboxamide in the target.

- Substituents : Nitrophenyl vs. hydroxyethyl-naphthalene.

- Structural Insights : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and stability. Similar conformational analysis could apply to the target compound .

Substituent-Driven Variations

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide ():

- Core Structure : Cyclopentane-thiophene-carboxamide, identical to the target.

- Substituents : Imidazole-ethyl vs. hydroxyethyl-naphthalene.

- Molecular Weight: 303.4 vs. ~375 (estimated for the target).

Key Research Findings and Insights

Synthesis : The target compound could be synthesized via carboxamide coupling, analogous to methods used for cyclohexene-carboxamides (e.g., acid chloride + amine) .

Bioactivity Potential: Thiophene and naphthalene moieties in analogs correlate with antimicrobial activity, suggesting the target may share similar properties .

Structural Nuances :

- The hydroxyethyl group may enhance aqueous solubility compared to halogenated or nitro-substituted analogs.

- The naphthalene moiety could increase π-π stacking interactions, influencing binding to biological targets .

Crystallography : Tools like SHELX are critical for validating structural parameters (e.g., dihedral angles, hydrogen bonding) observed in related compounds .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring, a thiophene ring, and a cyclopentanecarboxamide moiety, contributing to its diverse biological interactions. The IUPAC name for this compound is N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide. Its molecular formula is , with a molecular weight of 358.45 g/mol.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors through competitive inhibition or allosteric modulation.

Key Mechanisms

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking substrate access and reducing enzymatic activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways involved in physiological responses.

- Cellular Uptake : The presence of the naphthalene and thiophene rings may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit pro-inflammatory cytokines and reduce the expression of inflammatory mediators in vitro.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects , possibly through the inhibition of oxidative stress pathways and modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Anticancer Activity

A study published in 2023 evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Case Study: Anti-inflammatory Effects

In another study focused on inflammatory bowel disease models, the compound was administered at varying doses (5 mg/kg to 20 mg/kg). Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic application in managing inflammation-related disorders.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate condensation between the carboxylic acid and amine precursors .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for high yields, with temperature control (40–60°C) to minimize side reactions .

- Purification : Recrystallization or column chromatography is critical for achieving >95% purity, as residual solvents or unreacted intermediates can skew biological assay results .

Table 1 : Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amidation | DCC/DMAP, DMF, 50°C | 72 | 96 | |

| Cyclization | HATU, DMSO, RT | 65 | 92 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation requires:

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond angles. SHELXL software (via SHELX suite) is widely used for refinement, particularly for naphthalene and thiophene ring conformations .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxyethyl, amide protons) and confirm regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at 434.18 Da) .

Advanced Research Questions

Q. What computational methods are employed to predict the compound’s pharmacological mechanisms or target interactions?

Advanced studies utilize:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinase domains). The naphthalene moiety often shows π-π stacking with aromatic residues, while the hydroxyethyl group may form hydrogen bonds .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

- SAR analysis : Modifying the thiophene or cyclopentane groups (e.g., halogen substitution) can enhance binding affinity or selectivity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from:

- Assay variability : Compare IC values in cell-free (enzymatic) vs. cell-based assays. For example, discrepancies in kinase inhibition may reflect membrane permeability issues .

- Metabolic stability : Use hepatic microsome assays (e.g., human/rat liver S9 fractions) to assess compound half-life and active metabolite formation .

- Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile data from independent studies .

Q. What strategies optimize the compound’s physicochemical properties for in vivo studies?

Key approaches include:

- LogP adjustment : Introduce polar groups (e.g., sulfonamides) to reduce hydrophobicity while maintaining CNS penetration .

- Salt formation : Hydrochloride salts improve aqueous solubility (>5 mg/mL in PBS) without altering target affinity .

- Prodrug design : Esterification of the hydroxy group enhances bioavailability, with enzymatic cleavage in vivo .

Methodological Considerations

- Crystallographic refinement : SHELXL’s robust algorithms handle twinning or high-resolution data, critical for resolving naphthalene-thiophene torsional angles .

- Synthetic scalability : Continuous flow reactors improve reproducibility for multi-gram synthesis, reducing reaction times by 40% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.